molecular formula C17H20N6 B6439283 1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole CAS No. 2549045-81-8

1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole

Cat. No.: B6439283
CAS No.: 2549045-81-8
M. Wt: 308.4 g/mol
InChI Key: DHXWTBWQTBLCSN-UHFFFAOYSA-N
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Description

The compound 1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core fused with a cyclopropyl group at position 2. This core is further substituted with an azetidine ring (a four-membered nitrogen-containing cycle) at position 4, which is extended via a methylene bridge to a 4-methyl-1H-pyrazole moiety.

The pyrazolo[1,5-a]pyrazine scaffold is known for its electron-rich aromatic system, enabling π-π stacking interactions with biological targets. The cyclopropyl group enhances steric bulk and may influence conformational rigidity, while the azetidine and pyrazole substituents provide additional hydrogen-bonding and hydrophobic interaction sites. These features make the compound a candidate for therapeutic applications, particularly in oncology and inflammatory diseases.

Properties

IUPAC Name

2-cyclopropyl-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-12-7-19-22(8-12)11-13-9-21(10-13)17-16-6-15(14-2-3-14)20-23(16)5-4-18-17/h4-8,13-14H,2-3,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXWTBWQTBLCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC=CN4C3=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and biological implications compared to analogous compounds:

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound Pyrazolo[1,5-a]pyrazine 2-Cyclopropyl, 4-azetidin-3-ylmethyl, 4-methyl-1H-pyrazole Potential kinase inhibition; enhanced metabolic stability due to azetidine and pyrazole groups
4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide Quinazoline Cyclopropyl, pyrazole, trifluoromethyl, benzamide Discoidin domain receptor (DDR) inhibitor; used in idiopathic pulmonary fibrosis
2-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole Pyrazolo[1,5-a]pyrazine 2-Methyl, azetidin-3-yl, triazole Anticancer activity; triazole enhances stability and metal-binding capacity
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid Pyrazolo[1,5-a]pyrazine 2-Methyl, piperidine-4-carboxylic acid Improved solubility via carboxylic acid; potential for salt formation
Pyrazolo[3,4-b]pyridines Pyrazolo[3,4-b]pyridine Variable substituents (e.g., methyl, phenyl) Kinase inhibition (e.g., JAK2, EGFR); anticancer applications

Key Comparisons

Pyrazolo[1,5-a]pyrazine vs. Quinazoline Derivatives

Quinazolines are larger, planar systems with two nitrogen atoms in the pyrimidine ring, favoring interactions with ATP-binding pockets in kinases.

Azetidine vs. Piperidine Substituents

Replacing the azetidine ring in the target compound with a piperidine moiety (as in ) introduces a six-membered ring, increasing conformational flexibility. The piperidine-4-carboxylic acid group enhances solubility but may reduce blood-brain barrier penetration compared to the azetidine’s compact structure .

Pyrazole vs. Triazole Functional Groups

The 4-methyl-1H-pyrazole group in the target compound provides a hydrogen-bond donor/acceptor site distinct from the triazole in ’s analog. Triazoles exhibit stronger metal-coordination properties, useful in catalytic or antimicrobial applications, whereas pyrazoles are more commonly associated with kinase inhibition .

Cyclopropyl vs. Trifluoromethyl Groups

The cyclopropyl group in the target compound contributes to steric hindrance and lipophilicity, improving membrane permeability. In contrast, trifluoromethyl groups (e.g., in ’s quinazoline derivative) enhance electronegativity and metabolic resistance but may increase toxicity risks .

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